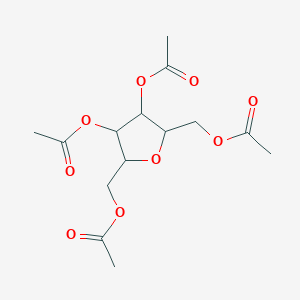

Tetraacetyl 2,5-anhydro-D-mannitol

Description

Tetraacetyl 2,5-anhydro-D-mannitol is a derivative of 2,5-anhydro-D-mannitol, which belongs to the class of anhydro sugars. The acetylation of the hydroxyl groups in 2,5-anhydro-D-mannitol yields the tetraacetyl derivative, a modification that is often employed to alter the compound's solubility and reactivity for specific applications in organic synthesis.

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-5-11-13(21-9(3)17)14(22-10(4)18)12(23-11)6-20-8(2)16/h11-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVQZSOYVOEEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques Applied to Tetraacetyl 2,5-Anhydro-D-mannitol and Derivatives

Spectroscopic methods are fundamental in determining the molecular structure of 2,5-anhydro-D-mannitol derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the connectivity and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of 2,5-anhydro-D-mannitol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

For instance, in the case of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol, a derivative of 2,5-anhydro-D-mannitol, NMR spectra reveal significant conformational variations between its solid and solution states. nih.gov In solution, the molecule exhibits an average symmetric 4T3 conformation. nih.gov However, in the solid state, ¹³C NMR with cross-polarization and magic-angle spinning techniques indicates an asymmetric conformation. nih.gov This highlights the influence of the physical state on the molecular structure.

The structural identity of D-mannitol, the parent compound, has been confirmed using ¹H and ¹³C NMR, with the spectral data aligning with its known chemical structure. mdpi.com

Table 1: NMR Spectroscopic Data for D-Mannitol

| Atom | Chemical Shift (ppm) |

|---|---|

| ¹³C NMR | |

| C1, C6 | 65.92 |

| C2, C5 | 71.919 |

| C3, C4 | 73.489 |

| ¹H NMR | |

| H1, H6 | 3.757 |

| H2, H5 | 3.754 |

| H3, H4 | 3.792 |

Data sourced from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the context of D-mannitol and its derivatives, IR spectra can confirm the presence of hydroxyl (O-H) and alkyl (C-H) groups.

For D-mannitol, the IR spectrum shows a prominent peak around 3400 cm⁻¹, which is characteristic of the O-H stretching vibration. mdpi.com Bands observed at 2956 cm⁻¹ and 2903 cm⁻¹ are attributed to the C-H stretching vibrations of the –CH and –CH₂ groups, respectively. mdpi.com When D-mannitol is heated, new peaks can appear in the range of 1645-1730 cm⁻¹, suggesting the formation of C=O double bonds due to the oxidation of alcohol groups. researchgate.net

X-Ray Crystallography Studies of 2,5-Anhydro-D-mannitol Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in determining the exact molecular geometry and intermolecular interactions of 2,5-anhydro-D-mannitol derivatives.

A single-crystal X-ray structure analysis of 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol confirmed its asymmetric conformation in the solid state. nih.gov The compound crystallizes in a monoclinic space group P2(1). nih.gov The study revealed that the furanoid ring adopts an envelope (E5) conformation, slightly distorted towards a twist (4T5) form. nih.gov This asymmetry is thought to be a result of weak packing forces within the crystal. nih.gov

In another study on 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, X-ray diffraction analysis showed that the molecule crystallizes in the monoclinic space group C2. nih.gov The conformation of the five-membered ring was determined to be E5. nih.gov

Table 2: Crystallographic Data for 2,5-Anhydro-D-mannitol Derivatives

| Compound | Crystal System | Space Group | Ring Conformation |

|---|---|---|---|

| 3,4-Di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol | Monoclinic | P2(1) | E5, slightly distorted towards 4T5 |

| 2,5-Anhydro-1-O-(p-tolylsulfonyl)-D-mannitol | Monoclinic | C2 | E5 |

Conformational Analysis of the Furanose Ring System

The five-membered furanose ring is a core structural feature of 2,5-anhydro-D-mannitol. This ring is not planar and can adopt several conformations, with the most common being the envelope and twist forms. uomustansiriyah.edu.iq

In 2,5-anhydro-D-mannitol, the furanose ring is "locked," which provides a rigid structure for studying interactions with biological receptors. nih.gov The conformation of this ring is critical for its biological activity. For example, 2,5-anhydro-D-mannitol can stimulate the sugar receptor of the flesh fly, indicating that a furanose ring structure is recognized by this receptor. nih.gov

X-ray crystallography studies have provided precise details on the furanose ring conformation in derivatives. For 3,4-di-O-acetyl-2,5-anhydro-1,6-dideoxy-1,6-diiodo-D-mannitol, the ring has an E5 envelope conformation with a slight distortion. nih.gov Similarly, 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol also exhibits an E5 conformation for its five-membered ring. nih.gov

Analysis of Hydroxymethyl Group Dispositions and Intermolecular Interactions

In the crystal structure of 2,5-anhydro-1-O-(p-tolylsulfonyl)-D-mannitol, the hydroxymethyl groups adopt g+ and g- dispositions, which is similar to the parent molecule. nih.gov The three hydroxyl groups in this derivative are involved in a network of intermolecular hydrogen bonds, acting as both donors and acceptors. nih.gov These interactions play a significant role in the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Approaches for Structural and Conformational Studies (e.g., Molecular Dynamics Simulations)

Theoretical and computational methods, such as molecular dynamics (MD) simulations, offer a powerful approach to study the dynamic behavior and conformational preferences of molecules like 2,5-anhydro-D-mannitol.

Molecular dynamics simulations can be used to investigate the stability of different conformations and the interactions between molecules in various environments. nih.gov For instance, MD simulations have been employed to study the polymorphic nucleation of D-mannitol in aqueous solutions, revealing that molecular conformation directly affects the stability of different polymorphs. nih.gov These simulations have shown that D-mannitol molecules exist mainly as monomers in unsaturated solutions, but form dimers in supersaturated solutions, with the dimer conformation influencing the resulting crystal form. nih.gov Such computational approaches can complement experimental data and provide deeper insights into the structural and dynamic properties of 2,5-anhydro-D-mannitol and its derivatives.

Advanced Analytical Methodologies

Qualitative and Quantitative Analysis of 2,5-Anhydro-D-mannitol and its Derivatives

The structural characteristics of 2,5-anhydro-D-mannitol, a specific residue formed during the chemical degradation of certain polysaccharides, necessitate advanced analytical approaches for its detection and measurement. nih.govresearchgate.net The acetylation of its hydroxyl groups to form Tetraacetyl 2,5-anhydro-D-mannitol can further modify its analytical behavior, often enhancing its volatility for gas-phase analysis.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the determination of carbohydrates, including sugar alcohols and their derivatives. thermofisher.com This method leverages the weakly acidic nature of carbohydrates, allowing for highly selective separations on strong anion-exchange stationary phases at high pH. thermofisher.com

HPAEC-PAD is particularly well-suited for analyzing the monosaccharide composition of complex samples. nih.govlcms.cz For instance, it has been successfully developed to analyze 2,5-anhydro-D-mannitol (An-Man) in low molecular weight heparins (LMWHs). nih.govresearchgate.net The technique can effectively separate various monosaccharides within a sample, allowing for the quantification of An-Man alongside other sugars like glucosamine (B1671600), galactose, and arabinose. nih.gov The detection is achieved via pulsed amperometry, a sensitive and direct detection method for electroactive species like carbohydrates, eliminating the need for derivatization. mdpi.com The use of modern, smaller particle size columns, such as the Dionex CarboPac series, can lead to higher peak efficiencies and significantly shorter run times. lcms.cz

Table 1: HPAEC-PAD System Components and Conditions for Carbohydrate Analysis

| Component | Specification | Purpose |

| Column | Dionex CarboPac™ PA10 or PA20 | Provides high-resolution separation of anionic carbohydrates at high pH. nih.govlcms.czmdpi.com |

| Eluent | High-pH aqueous sodium hydroxide (B78521) or sodium acetate (B1210297) gradients | Facilitates the ionization of hydroxyl groups on carbohydrates for anion-exchange retention. nih.govmdpi.com |

| Detector | Pulsed Amperometric Detector (PAD) | Allows for direct, sensitive, and selective detection of carbohydrates without derivatization. nih.govthermofisher.com |

| Sample Preparation | Acid hydrolysis (for polysaccharides) followed by dilution | Releases individual monosaccharides, including 2,5-anhydro-D-mannitol, for analysis. nih.gov |

Hyphenating HPAEC-PAD with mass spectrometry (MS) and tandem mass spectrometry (MS/MS) creates a highly specific and sensitive analytical platform. nih.gov This combination, HPAEC-PAD-MS/MS, provides not only quantitative data from the PAD but also structural confirmation from the mass spectrometer. nih.gov Online MS and MS/MS analysis can confirm the identity of all sugar residues in a sample, with specific residues like 2,5-anhydro-D-mannitol being unambiguously identified. nih.govresearchgate.net

A critical component in this hyphenation is an ion suppressor placed between the HPAEC system and the mass spectrometer. nih.gov This device removes nonvolatile salts from the HPAEC eluent, making it compatible with the MS ion source. nih.gov

For this compound, mass spectrometry is invaluable. The acetylation process increases the molecular weight and alters the fragmentation pattern observed in MS/MS experiments. The analysis of acetylated sugars by MS shows that while the molecular ion may not always be present, characteristic fragment ions can be used for identification. glycopedia.eu Studies on acetylated molecules demonstrate that the acetyl group is remarkably stable in the gas phase during MS analysis. arxiv.org N-terminal acetylation of peptides, a related modification, has been shown to improve the quality of MS/MS spectra and aid in sequence validation by promoting the formation of specific ion types. nih.gov

Table 2: Diagnostic Ions in Mass Spectrometry of Acetylated Sugars

| Compound Type | Diagnostic m/z Values | Ion Description |

| Acetylated Hexose (B10828440) | 200 | Fragment ion characteristic of the hexose ring structure. glycopedia.eu |

| Acetylated Pentose (B10789219) | 128, 170 | Fragment ions indicative of a pentose structure. glycopedia.eu |

| Acetylated 6-deoxyhexose | 142, 184 | Fragment ions characteristic of a 6-deoxyhexose. glycopedia.eu |

Enzymatic assays offer high specificity for the quantification of certain carbohydrates and their analogs. Two distinct enzymatic procedures have been developed for the measurement of 2,5-anhydro-D-mannitol, which is an analog of fructose (B13574). nih.gov

These methods are based on the measurement of ADP produced during the enzymatic phosphorylation of the target molecule by either hexokinase or fructokinase. nih.gov The amount of ADP generated is then measured using a coupled assay system involving pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase. nih.gov

Hexokinase-based assay: This enzyme can phosphorylate fructose, 2,5-anhydromannitol, and 2,5-anhydromannose. nih.gov

Fructokinase-based assay: This enzyme acts on fructose, 2,5-anhydromannitol, 2,5-anhydroglucitol, and 2,5-anhydrotalitol. nih.gov

Commercially available kits for D-mannitol often utilize the enzyme mannitol (B672) dehydrogenase, which catalyzes the oxidation of D-mannitol, leading to the production of NADH that can be measured colorimetrically. bioassaysys.comnih.govsigmaaldrich.com These assays are noted for their speed and convenience. bioassaysys.com While designed for D-mannitol, the principles could be applied to measure 2,5-anhydro-D-mannitol following deacetylation of its tetra-acetylated form, provided the enzyme exhibits activity towards this substrate.

Application in Analytical Method Development and Validation for Related Compounds

The analytical methods established for 2,5-anhydro-D-mannitol have direct applications in quality control, particularly for pharmaceuticals like low molecular weight heparins (LMWHs). nih.govresearchgate.net The ratio of glucosamine to 2,5-anhydro-D-mannitol, determined by HPAEC-PAD-MS, can be used to calculate the molecular weight of certain LMWHs, serving as a critical quality attribute. nih.govresearchgate.net

This compound can serve as a valuable tool in analytical method development. As a derivatized, stable, and more volatile form, it can be used as:

An internal standard for gas chromatography (GC) or GC-MS analysis of related sugar alcohols.

A reference compound for developing and validating chromatographic separation methods for other acetylated carbohydrates.

A tool to improve mass spectrometric detection and fragmentation analysis, as acetylation can enhance spectral quality and provide more detailed structural information. nih.gov

The process of acetylation itself is a key step in sample preparation for the GC analysis of sugar alcohols, converting the non-volatile polyols into volatile derivatives suitable for gas-phase analysis. researchgate.net

Determination of Compound Purity and Stability for Research Purposes

Ensuring the purity and stability of a reference compound like this compound is paramount for its use in research. Purity can be assessed using the very analytical techniques described previously.

Chromatographic methods (HPAEC, GC): These techniques can separate the main compound from any impurities, starting materials (2,5-anhydro-D-mannitol), or degradation products. The peak area percentage of the main compound provides a measure of its purity.

Mass Spectrometry (MS): Can confirm the identity and molecular weight of the compound and help identify any impurities.

Stability studies involve subjecting the compound to various conditions (e.g., elevated temperature, different pH values, light exposure) over time and monitoring its degradation. For acetylated or other esterified compounds, stability can be a concern. For instance, residual acid from synthesis can catalyze the decomposition of nitrate (B79036) esters of sugar alcohols. huji.ac.il Similarly, the stability of this compound would be affected by acidic or basic conditions that could catalyze the hydrolysis of the acetyl ester groups. Research on O-acetylated sugars indicates that while the acetyl groups are stable in the gas phase for MS analysis, they can be prone to migration in the condensed phase, which is a critical consideration for sample handling and storage. arxiv.org The purification of such compounds after synthesis is conventionally achieved through methods like column chromatography on silica (B1680970) gel. google.com

Mechanistic Biochemical and Cellular Studies of 2,5 Anhydro D Mannitol Derivatives

Role as a Fructose (B13574) Analog in Cellular Metabolism

2,5-Anhydro-D-mannitol serves as an effective antimetabolic analog of fructose. caymanchem.com Its structure mimics that of β-D-fructofuranose, enabling it to be recognized and transported by cellular machinery that typically handles fructose. nih.govmdpi.com For instance, it has a notable affinity for the GLUT5 transporter, which is the principal fructose transporter in many cell types. mdpi.com Once inside the cell, particularly in hepatocytes, it enters metabolic pathways designed for fructose, leading to a cascade of effects that perturb normal carbohydrate processing. caymanchem.comnih.gov

The primary consequence of its role as a fructose analog is its ability to be phosphorylated, a process that "traps" the molecule within the cell and initiates its metabolic interference. caymanchem.com This phosphorylation depletes cellular adenosine (B11128) triphosphate (ATP), creating an energy deficit state that can influence metabolic signaling. caymanchem.com By acting as a substrate mimic, 2,5-anhydro-D-mannitol allows researchers to probe the regulatory points of fructose metabolism and its downstream consequences on glycolysis, gluconeogenesis, and glycogenolysis. nih.govnih.gov

Phosphorylation Pathways of 2,5-Anhydro-D-mannitol and Metabolite Identification

Upon entering cells, 2,5-anhydro-D-mannitol is sequentially phosphorylated, leading to the accumulation of specific metabolites that are key to its biochemical effects. nih.govnih.gov

Isolated rat hepatocytes have been shown to convert 2,5-anhydro-D-mannitol into two primary phosphorylated derivatives: 2,5-anhydromannitol-1-phosphate (2,5-AM-1-P) and 2,5-anhydromannitol-1,6-bisphosphate (2,5-AM-1,6-BP). nih.gov The intracellular concentrations of these metabolites are directly proportional to the extracellular concentration of 2,5-anhydro-D-mannitol. nih.gov In treated hepatocytes, 2,5-anhydromannitol-1-phosphate can accumulate to significant levels, reaching up to 9.2 µmol/g wet weight. nih.gov However, these phosphorylated intermediates cannot be further metabolized into downstream glycolytic products. nih.gov

The phosphorylation of 2,5-anhydro-D-mannitol is carried out by key enzymes of carbohydrate metabolism. nih.gov

Fructokinase and Hexokinase: The initial phosphorylation to 2,5-anhydromannitol-1-phosphate is catalyzed by either fructokinase or hexokinase. nih.govnih.gov

Phosphofructokinase: Subsequently, phosphofructokinase-1 (PFK-1) phosphorylates 2,5-anhydromannitol-1-phosphate to form 2,5-anhydromannitol-1,6-bisphosphate. nih.govnih.gov The rate of this reaction is slower than the phosphorylation of the natural substrate, fructose-6-phosphate, but it is stimulated by the allosteric activator fructose-2,6-bisphosphate. nih.gov

This enzymatic processing leads to the intracellular trapping of these non-metabolizable bisphosphate analogs. nih.govnih.gov

Interactions with Carbohydrate Metabolism Enzymes and Pathways

The phosphorylated metabolites of 2,5-anhydro-D-mannitol exert significant influence over several key enzymes and pathways in carbohydrate metabolism, primarily through inhibition of glucose production and storage breakdown. caymanchem.comnih.gov

2,5-Anhydro-D-mannitol is a potent inhibitor of gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. In hepatocytes from fasted rats, it has been shown to inhibit glucose production from precursors like alanine, lactate (B86563), and pyruvate (B1213749). nih.gov This inhibition is mediated by the effects of its phosphorylated derivatives on critical gluconeogenic enzymes.

Fructose 1,6-bisphosphatase: This enzyme is a key regulatory point in gluconeogenesis. 2,5-Anhydromannitol-1,6-bisphosphate acts as a competitive inhibitor of rabbit and rat liver fructose 1,6-bisphosphatase. nih.govnih.gov

Phosphoglucomutase: Rat liver phosphoglucomutase is inhibited by 2,5-anhydromannitol-1-phosphate. nih.gov

The inhibitory actions of these metabolites effectively shut down the production of new glucose in the liver. nih.govnih.gov

In addition to blocking gluconeogenesis, 2,5-anhydro-D-mannitol also markedly inhibits glycogenolysis, the breakdown of stored glycogen (B147801) into glucose. This effect is observed in hepatocytes from fed rats, both in the basal state and when stimulated by glucagon. nih.govnih.gov

Glycogen Phosphorylase: The primary target for the inhibition of glycogenolysis is glycogen phosphorylase. Specifically, 2,5-anhydromannitol-1-phosphate inhibits the active form of the enzyme, phosphorylase a. nih.gov The accumulation of this metabolite in hepatocytes is believed to be the direct cause of the observed inhibition of glucose production from glycogen. nih.gov

The dual inhibition of both gluconeogenesis and glycogenolysis underscores the potent hypoglycemic potential of 2,5-anhydro-D-mannitol. nih.govnih.gov

Interactive Data Tables

Enzyme Interactions with 2,5-Anhydro-D-mannitol Metabolites

| Metabolite | Target Enzyme | Effect | Apparent Ki/Ka | Organism/Tissue |

| 2,5-Anhydromannitol-1-Phosphate | Glycogen Phosphorylase a | Inhibition | Ki = 2.4 mM nih.gov | Rat Hepatocytes |

| 2,5-Anhydromannitol-1-Phosphate | Glycogen Phosphorylase | Inhibition | Ki = 0.66 +/- 0.09 mM nih.gov | Rat Liver |

| 2,5-Anhydromannitol-1-Phosphate | Phosphoglucomutase | Inhibition | Ki = 2.8 +/- 0.2 mM nih.gov | Rat Liver |

| 2,5-Anhydromannitol-1,6-Bisphosphate | Fructose 1,6-bisphosphatase | Inhibition | Ki = 3.6 +/- 0.3 µM nih.gov | Rabbit Liver |

| 2,5-Anhydromannitol-1,6-Bisphosphate | Pyruvate Kinase | Activation | Ka = 9.5 +/- 0.9 µM nih.gov | Rabbit Liver |

| 2,5-Anhydromannitol-1,6-Bisphosphate | Phosphoglucomutase | Activation | Ka = 7.0 +/- 0.5 µM nih.gov | Rat Liver |

Stimulation of Glycolysis (e.g., Pyruvate Kinase, Phosphofructokinase-1)

The metabolic effects of 2,5-anhydro-D-mannitol are significantly linked to its influence on the glycolytic pathway. Once inside the cell, 2,5-anhydro-D-mannitol is phosphorylated to its 1-phosphate and subsequently to its 1,6-bisphosphate form. nih.gov These phosphorylated metabolites are key to its mechanism of action. nih.govnih.gov

Notably, 2,5-anhydro-D-mannitol-1,6-bisphosphate is a potent activator of pyruvate kinase, a crucial enzyme in glycolysis. nih.govnih.gov Studies on rabbit liver pyruvate kinase have shown its activation by 2,5-anhydro-D-mannitol 1,6-bisphosphate with an apparent activation constant (Kα) of 9.5 ± 0.9 μM. nih.gov The maximal activation achieved is comparable to that of the natural activator, fructose-1,6-bisphosphate. nih.gov Furthermore, 2,5-anhydromannitol-1-P has been found to stimulate pyruvate kinase more effectively than fructose-1-P. nih.gov

The influence on phosphofructokinase-1 (PFK-1), another rate-limiting enzyme in glycolysis, is more complex. Rat liver PFK-1 can phosphorylate 2,5-anhydromannitol-1-P, and this activity is stimulated by fructose-2,6-P2. nih.gov At a 1 mM concentration of fructose-6-P, 2,5-anhydromannitol-1,6-P2 activates PFK-1, although less effectively than fructose-2,6-P2 but more so than fructose-1,6-P2. nih.gov However, at higher concentrations, 2,5-anhydromannitol-1,6-bisphosphate can inhibit PFK-1. nih.gov In isolated rat hepatocytes, low concentrations of 2,5-anhydromannitol (≤ 0.25 mM) suggest an inhibition at PFK-1, which is not attributable to a decrease in cellular fructose-2,6-P2 levels. nih.gov

Modulation of Cellular Adenosine Triphosphate (ATP) Levels

2,5-anhydro-D-mannitol significantly impacts cellular energy homeostasis by modulating adenosine triphosphate (ATP) levels. The phosphorylation of 2,5-anhydro-D-mannitol in the liver to its phosphate (B84403) esters consumes ATP. caymanchem.com This process can lead to a decrease in the available cellular ATP, an effect described as hepatic phosphate trapping. caymanchem.com

In isolated rat hepatocytes, treatment with 2,5-anhydromannitol at concentrations of 0.5 mM or higher results in a substantial decrease in cellular ATP content. nih.gov This depletion of ATP is associated with alterations in the concentrations of other metabolic intermediates. nih.gov The reduction in hepatic ATP is believed to be a signal that can trigger physiological responses, such as an increase in food intake in rats. caymanchem.com The fructose analogue has been shown to deplete liver cells of ATP, which in turn alters the liver cell membrane potential. nih.gov

Comparative Studies with Related Hexose (B10828440) Analogs (e.g., 2,5-Anhydroglucitol)

The metabolic effects of 2,5-anhydro-D-mannitol and its phosphorylated derivatives have been compared to those of the related hexose analog, 2,5-anhydro-D-glucitol. While both are structurally similar, their interactions with key metabolic enzymes differ significantly.

In terms of activating rat liver phosphofructokinase-1, 2,5-anhydromannitol-1,6-bisphosphate is a more potent activator than 2,5-anhydroglucitol-1,6-bisphosphate. nih.gov Conversely, when considering the activation of pyruvate kinase, 2,5-anhydroglucitol-1,6-bisphosphate is only a weak activator, whereas the mannitol (B672) analog is a strong one. nih.gov

Regarding the inhibition of rat liver fructose 1,6-bisphosphatase, 2,5-anhydromannitol-1,6-bisphosphate acts as a competitive inhibitor. nih.gov In contrast, 2,5-anhydroglucitol-1,6-bisphosphate is a noncompetitive inhibitor and potentiates the inhibitory effect of AMP on this enzyme, a characteristic not shared by the mannitol derivative. nih.gov

These comparative data highlight the specificity of the interactions between these analogs and key enzymes of carbohydrate metabolism.

| Feature | 2,5-Anhydro-D-mannitol-1,6-bisphosphate | 2,5-Anhydro-D-glucitol-1,6-bisphosphate |

| Phosphofructokinase-1 Activation | Activator | Weaker Activator |

| Pyruvate Kinase Activation | Strong Activator | Weak Activator |

| Fructose 1,6-bisphosphatase Inhibition | Competitive Inhibitor | Noncompetitive Inhibitor |

Molecular Interactions with Transport Proteins

2,5-anhydro-D-mannitol is recognized as a fructose mimic and exhibits a notable affinity for the fructose-specific transporter, GLUT5. nih.govmdpi.com This transporter is of particular interest as its expression is elevated in certain cancer cells, such as in human breast cancer, making it a potential target for diagnostic and therapeutic strategies. nih.govmdpi.com

The affinity of 2,5-anhydro-D-mannitol for GLUT5 has been reported to be similar to that of fructose itself. nih.govmdpi.com Derivatives of 2,5-anhydro-D-mannitol have been developed to enhance this binding and to serve as probes for GLUT5 activity. nih.govresearchgate.net For instance, the fluorescent derivative 1-[N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)amino]-2,5-anhydro-D-mannitol (NBDM) has been demonstrated to be transported through GLUT5 with high efficiency. nih.govmdpi.com Furthermore, studies have shown that 2,5-anhydro-D-mannitol can inhibit the uptake of fructose through GLUT5. nih.govmdpi.com

To improve the affinity and selectivity for GLUT5, various modifications have been made to the 2,5-anhydro-D-mannitol scaffold, with a particular focus on the C-3 position. nih.govmdpi.com The synthesis and evaluation of a series of C-3 modified 2,5-anhydro-D-mannitol analogs have provided valuable insights into the structure-activity relationships for GLUT5 binding. nih.govmdpi.comresearchgate.net

These studies have involved the introduction of different functional groups at the C-3 position, starting from the key intermediate 3-amino-3-deoxy-2,5-anhydro-D-mannitol. nih.govmdpi.com The resulting derivatives, including those with sulfonyl, thiourea (B124793), and amide linkages, have been screened for their ability to inhibit fructose uptake in cancer cell lines expressing GLUT5. nih.govmdpi.comresearchgate.net

The findings indicate that modifications at the C-3 position can significantly influence the binding affinity for GLUT5. nih.gov Molecular docking and dynamics simulations have been employed to better understand the interactions between these modified ligands and the GLUT5 binding pocket, paving the way for the design of high-affinity probes for this transporter. nih.gov

| Compound | Modification at C-3 | GLUT5 Binding Affinity |

| 2,5-anhydro-D-mannitol | Hydroxyl group | Baseline affinity, similar to fructose nih.govmdpi.com |

| C-3 Modified Analogs | Various (sulfonyl, thiourea, amide) | Some derivatives show improved inhibition of fructose uptake nih.govmdpi.com |

Effects on Cellular Processes (e.g., Glucose Uptake, Protein Synthesis Interference)

The administration of 2,5-anhydro-D-mannitol leads to a decrease in blood glucose levels in various animal models. nih.gov This is a consequence of its inhibitory effects on gluconeogenesis and glycogenolysis. nih.govcaymanchem.com In isolated rat hepatocytes, 2,5-anhydro-D-mannitol has been shown to inhibit glucose production. nih.gov

While the primary metabolic effects of 2,5-anhydro-D-mannitol relate to carbohydrate metabolism, its impact on other cellular processes is also of interest. The depletion of cellular ATP by 2,5-anhydro-D-mannitol could potentially interfere with energy-dependent processes such as protein synthesis. However, direct evidence for interference with protein synthesis is not extensively detailed in the provided search results. The compound's ability to be transported via GLUT5 allows for the targeted delivery of conjugated molecules into cells expressing this transporter, which has implications for cancer therapy. nih.govmdpi.com

Research Applications and Future Directions of Tetraacetyl 2,5 Anhydro D Mannitol

Tetraacetyl 2,5-anhydro-D-mannitol, a derivative of the fructose (B13574) analogue 2,5-anhydro-D-mannitol, is a compound of significant interest in various fields of chemical and biological research. Its unique structure and relationship to fructose have positioned it as a valuable tool in glycobiology, medicinal chemistry, and synthetic chemistry. The following sections explore its current research applications and potential future developments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.